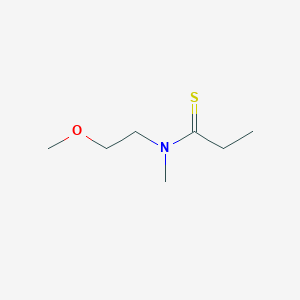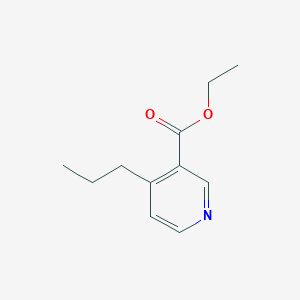
Ethyl 4-propylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-propylnicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of nicotinic acid (niacin) and is characterized by the presence of an ethyl group and a propyl group attached to the nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-propylnicotinate can be synthesized through esterification reactions involving nicotinic acid and the appropriate alcohols. One common method involves the reaction of nicotinic acid with ethanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Nicotinic acid+Ethanol+PropanolH2SO4Ethyl 4-propylnicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-propylnicotinate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield nicotinic acid and the corresponding alcohols (ethanol and propanol).
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed:
Hydrolysis: Nicotinic acid, ethanol, and propanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and skin conditions.
Industry: Utilized in the formulation of cosmetic products and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of ethyl 4-propylnicotinate is not fully understood, but it is believed to involve interactions with nicotinic acid receptors and pathways. Nicotinic acid is known to influence lipid metabolism and vasodilation, and its ester derivatives may exhibit similar effects. The compound may also exert antioxidant and anti-inflammatory effects through its interaction with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-propylnicotinate can be compared with other ester derivatives of nicotinic acid, such as:
Methyl nicotinate: Similar ester with a methyl group instead of an ethyl and propyl group.
Ethyl nicotinate: Contains only an ethyl group attached to the nicotinic acid moiety.
Propyl nicotinate: Contains only a propyl group attached to the nicotinic acid moiety.
Uniqueness: this compound is unique due to the presence of both ethyl and propyl groups, which may confer distinct physicochemical properties and biological activities compared to other nicotinic acid esters.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 4-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-8-10(9)11(13)14-4-2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
MXPISRLJXUZZOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=NC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


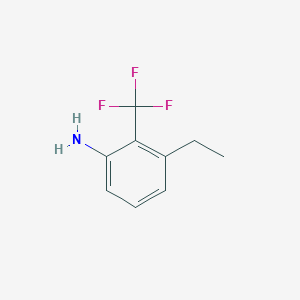

![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
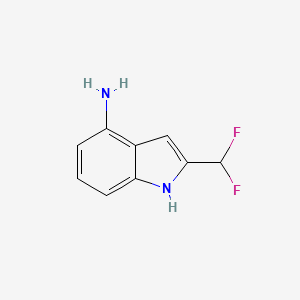
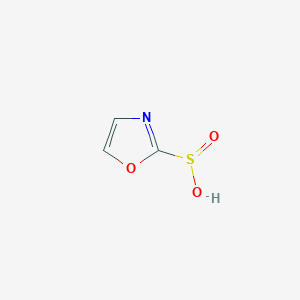
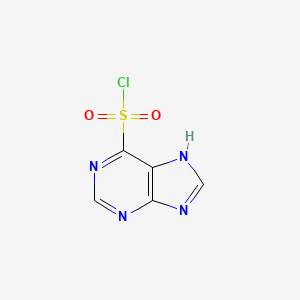
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
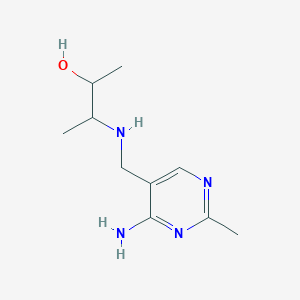
![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
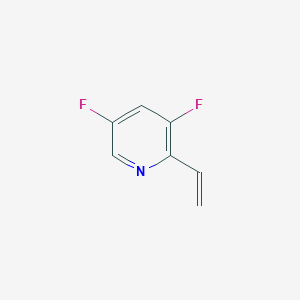
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
